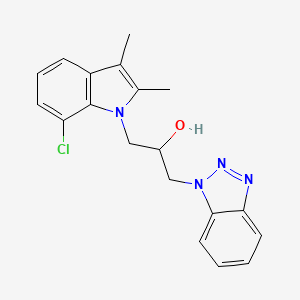

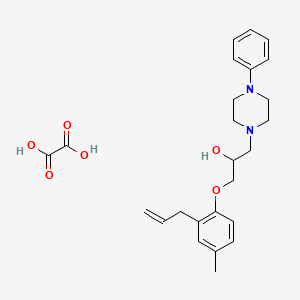

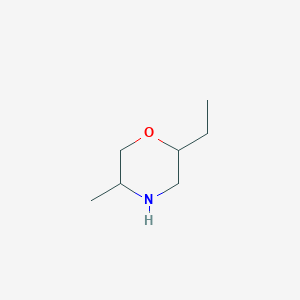

![molecular formula C12H24N2O3 B2360562 tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate CAS No. 903587-87-1](/img/structure/B2360562.png)

tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate

Overview

Description

“tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate” is a chemical compound with the molecular formula C12H24N2O2 . It is also known as “tert-Butyl (2-piperidin-3-ylethyl)carbamate” and has a molecular weight of 228.33 .

Molecular Structure Analysis

The InChI code for “tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate” is 1S/C12H24N2O2/c1-11(2,3)17-10(15)14-9-6-12(16)4-7-13-8-5-12/h13,16H,4-9H2,1-3H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate” is a solid at room temperature . It has a molecular weight of 358.36 . The compound’s IUPAC name is "tert-butyl (2-(4-hydroxypiperidin-4-yl)ethyl)carbamate 2,2,2-trifluoroacetate" .Scientific Research Applications

Synthesis of Novel Organic Compounds

This compound serves as a versatile building block in the synthesis of a variety of novel organic compounds. Its derivatives, such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones, have been synthesized and exhibit a wide spectrum of biological activities .

Antibacterial and Antifungal Activities

Derivatives of tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate have shown moderate antibacterial and antifungal activities against several microorganisms. This makes it a valuable compound for developing new antimicrobial agents .

Anticancer Properties

Some synthesized compounds containing the piperazine ring, which is part of the tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate structure, have demonstrated anticancer properties. This opens up possibilities for its use in cancer research and drug development .

Antiparasitic and Antihistamine Effects

The flexibility and polar nature of the piperazine ring enhance interactions with macromolecules, which is beneficial for creating compounds with antiparasitic and antihistamine effects .

Antidepressive Activities

The incorporation of the piperazine ring, which is a feature of tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate, is considered an important synthetic strategy in drug discovery, particularly for the development of antidepressants .

Intermediate in Antibiotic Synthesis

It is an important intermediate in the synthesis of ceftolozane, a new intravenous fifth-generation cephalosporin antibiotic. Ceftolozane has shown strong activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

Safety and Hazards

The safety information for “tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9-6-12(16)4-7-13-8-5-12/h13,16H,4-9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRMFOSFQXTRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1(CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

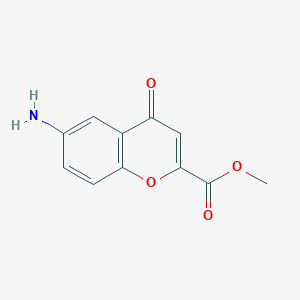

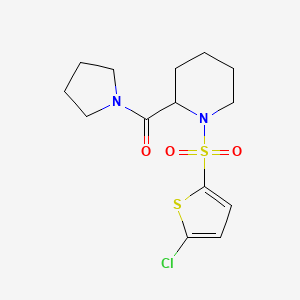

![4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360489.png)

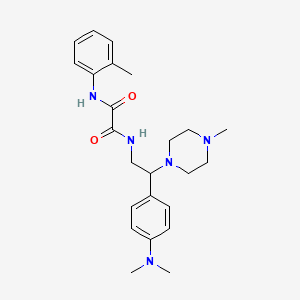

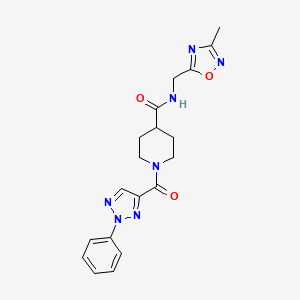

![2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide](/img/structure/B2360492.png)

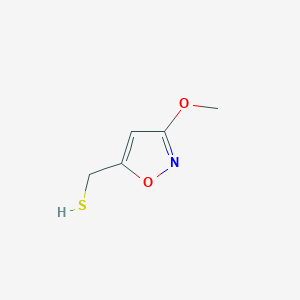

![3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2360495.png)

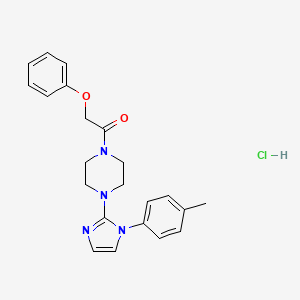

![3-[2-Oxo-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2360500.png)